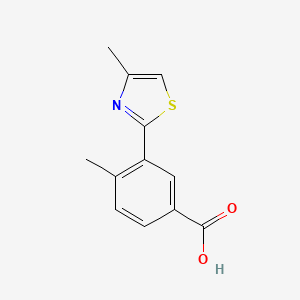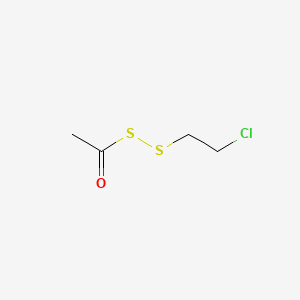
Tetradeca-1,3,5,7,9,11,13-heptayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-1,3,5,7,9,11,13-heptayne: is a linear polyacetylene compound with the molecular formula C14H2 It is characterized by the presence of seven triple bonds within its carbon chain, making it a highly unsaturated and reactive molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-1,3,5,7,9,11,13-heptayne typically involves the use of coupling reactions to form the multiple triple bonds. One common method is the Glaser coupling reaction , which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its specialized nature and the challenges associated with handling highly reactive polyacetylenes. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Tetradeca-1,3,5,7,9,11,13-heptayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Tetradeca-1,3,5,7,9,11,13-heptayne involves its highly reactive triple bonds, which can interact with various molecular targets. The compound can undergo addition reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic structure and steric effects of the molecule.
Comparaison Avec Des Composés Similaires
Tetradeca-1,3,5,7,9,11,13-heptene: A similar compound with alternating double bonds instead of triple bonds.
Hexadeca-1,3,5,7,9,11,13,15-octayne: A longer polyacetylene with eight triple bonds.
Octadeca-1,3,5,7,9,11,13,15,17-nonayne: An even longer polyacetylene with nine triple bonds.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptayne is unique due to its specific arrangement of seven triple bonds, which imparts distinct chemical reactivity and properties. Its high degree of unsaturation makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propriétés
Numéro CAS |
38646-98-9 |
|---|---|
Formule moléculaire |
C14H2 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
tetradeca-1,3,5,7,9,11,13-heptayne |
InChI |
InChI=1S/C14H2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H |
Clé InChI |
ZQKLKLCWCRVEAV-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC#CC#CC#CC#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


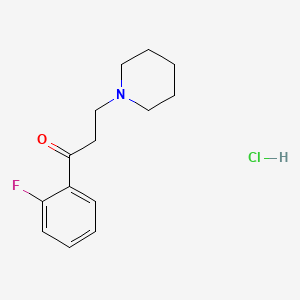
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
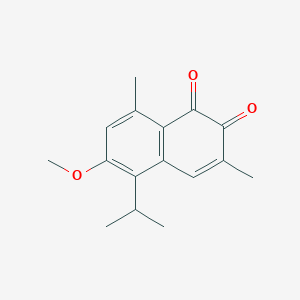
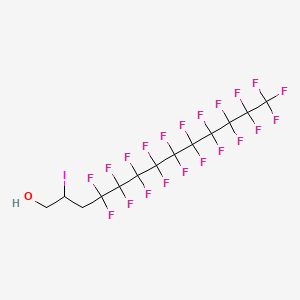
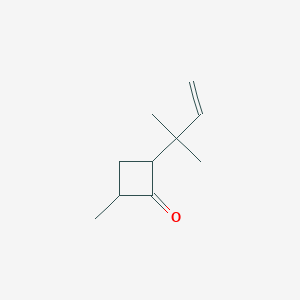
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
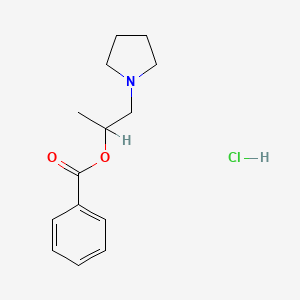
![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)


